2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 446275-89-4
VCID: VC1997062
InChI: InChI=1S/C21H14FNO/c22-19-12-10-16(11-13-19)20(14-23)15-6-8-18(9-7-15)21(24)17-4-2-1-3-5-17/h1-13,20H
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F
Molecular Formula: C21H14FNO
Molecular Weight: 315.3 g/mol

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

CAS No.: 446275-89-4

Cat. No.: VC1997062

Molecular Formula: C21H14FNO

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile - 446275-89-4

Specification

CAS No. 446275-89-4
Molecular Formula C21H14FNO
Molecular Weight 315.3 g/mol
IUPAC Name 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
Standard InChI InChI=1S/C21H14FNO/c22-19-12-10-16(11-13-19)20(14-23)15-6-8-18(9-7-15)21(24)17-4-2-1-3-5-17/h1-13,20H
Standard InChI Key AASRCBKEVNIKNS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F

Introduction

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is an organic compound notable for its structural complexity and potential applications in medicinal chemistry and material science. This compound features a benzoyl group and a fluorophenyl group attached to an acetonitrile moiety, giving it unique chemical and biological properties. Its molecular formula is C15H10FNOC_{15}H_{10}FNO, with a molecular weight of 255.28 g/mol.

The compound's structure includes:

  • A cyano group (-CN), which enhances reactivity and potential biological activity.

  • A fluorophenyl group, contributing to increased lipophilicity and potential interaction with biological targets.

  • A benzoyl moiety, which may influence its physicochemical properties and reactivity.

Synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include benzoyl derivatives, fluorophenyl precursors, and cyanide sources. The general synthetic process includes:

  • Formation of the Benzoyl Intermediate: A benzoyl chloride derivative reacts with a fluorophenyl compound under controlled conditions.

  • Introduction of the Cyano Group: The nitrile group is introduced via nucleophilic substitution or other suitable methods.

  • Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.

Industrial production may involve continuous flow reactors for optimized yield and advanced purification techniques.

Biological Activity

Research indicates that compounds structurally similar to 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile exhibit significant biological activities, including:

  • Anti-inflammatory properties

  • Anticancer potential

Although the specific mechanism of action for this compound is not thoroughly documented, it is hypothesized to interact with molecular targets such as enzymes or receptors through binding interactions. These interactions may modulate biological pathways, making the compound a candidate for further pharmacological studies.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound makes it a promising scaffold for drug discovery:

  • The benzoyl group can enhance binding affinity to biological targets.

  • The fluorine atom increases metabolic stability and bioavailability.

  • The cyano group provides a reactive site for further chemical modifications.

Potential applications include developing drugs targeting inflammatory diseases, cancer, or other conditions requiring small-molecule therapeutics.

Table 2: Structural Similarities with Related Compounds

Compound NameSimilarity Index
2-(4-Benzoylphenyl)-2-phenylacetonitrile0.91
2-(4-Chlorophenyl)-2-phenylacetonitrile0.89
2-(4-Benzoylphenyl)-2-(4-methylphenyl)acetonitrile0.88

The structural uniqueness of this compound lies in its specific combination of benzoyl and fluorophenyl functionalities, which impart distinct chemical reactivity compared to its analogs.

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